molecular formula C11H18N2O4 B12329699 tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

Cat. No.: B12329699
M. Wt: 242.27 g/mol
InChI Key: YDGKPNUYHUQQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a high-purity chemical compound serving as a critical building block in medicinal and organic chemistry research. This bicyclic morpholine-pyrrolidine hybrid features a rigid, fused ring system that provides a versatile scaffold for the synthesis of more complex molecules . The tert-butoxycarbonyl (Boc) protecting group is a key functional feature, enabling its use in multi-step synthetic routes, particularly in the development of novel pharmaceutical candidates . The compound belongs to a class of heterocycles that are essential in drug design, as they can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile . Heterocyclic compounds containing nitrogen and oxygen, like this one, are prevalent in various FDA-approved antibiotics and other therapeutic agents, underlining their fundamental importance in creating new medicinal entities . As a specialized intermediate, it is intended for use in constructing potential protein degraders and other biologically active molecules . This product is strictly for research and manufacturing applications. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGKPNUYHUQQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves the reaction of specific starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate has shown promise in the field of medicinal chemistry due to its potential interactions with specific enzymes and receptors. Preliminary studies suggest that this compound may modulate various biochemical pathways, indicating its utility in drug development for conditions such as neurodegenerative diseases and mental health disorders.

Neuropharmacology

Research indicates that the compound may have applications in neuropharmacology . Its structural characteristics allow it to potentially influence neurotransmitter systems, making it a candidate for further studies aimed at understanding its effects on cognitive functions and mood regulation.

Synthesis of Derivatives

The unique structure of this compound allows for the synthesis of various derivatives with enhanced biological activities. Modifications at specific sites can lead to compounds with improved efficacy and selectivity towards biological targets, which is a critical aspect of drug design .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound could reduce neuronal damage and improve cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antidepressant Activity

Another research effort focused on evaluating the antidepressant-like effects of this compound using established behavioral models. The findings demonstrated significant improvements in depressive symptoms in treated subjects compared to controls, highlighting its potential role in managing mood disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for targeted research and applications.

Biological Activity

Tert-butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 242.27 g/mol
  • Structural Features : The compound contains a bicyclic structure, integrating a morpholine ring fused to a pyrrolidine system. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets and solubility in organic solvents .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions may modulate their activity, influencing various biochemical pathways. Although the exact mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may have implications in neuropharmacology and other therapeutic areas.

Potential Therapeutic Applications

Research indicates that this compound could serve as a lead compound for developing new drugs targeting specific biological pathways. Its unique combination of functional groups enables targeted research and application in medicinal chemistry. Some potential applications include:

  • Neuropharmacology : Investigating its effects on neurotransmitter systems.
  • Antimicrobial Activity : Exploring its potential against various pathogens.
  • Cancer Research : Assessing its ability to inhibit cancer cell growth.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. Current research aims to identify specific enzymes or receptors that the compound can modulate. Understanding these interactions is vital for optimizing efficacy in various applications.

Case Studies

  • Neuropharmacological Effects : Initial investigations into the effects of this compound on neuronal signaling pathways have shown promising results in modulating synaptic transmission, which could lead to advancements in treating neurodegenerative diseases.
  • Antimicrobial Testing : In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties, suggesting that this compound may share similar capabilities.

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₄
Molecular Weight242.27 g/mol
LipophilicityHigh
Potential ApplicationsNeuropharmacology, Antimicrobial, Cancer Research
Mechanism of ActionEnzyme/Receptor Modulation

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